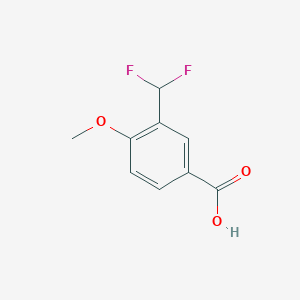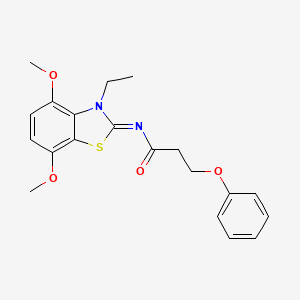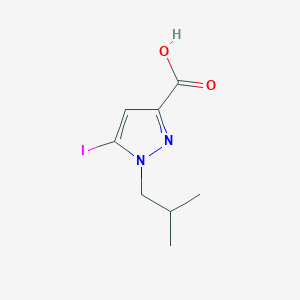
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one” is a versatile chemical compound used in scientific research. Its applications range from medicinal chemistry to organic synthesis. It’s a solid at room temperature and has a CAS Number: 138716-20-8 .
Synthesis Analysis
The compound can be synthesized and characterized using multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations for structure elucidation and delineation of the electronic and magnetic properties .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The spectral and photophysical properties of this compound have been studied. Significant red shift was observed in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .Physical And Chemical Properties Analysis
The physical properties of this compound have been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
(A. Nordberg, 2007) and (A. Nordberg, 2008) discuss the development of amyloid imaging ligands, including compounds structurally related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one", for in vivo measurement of amyloid in the brains of Alzheimer's disease patients. These ligands, utilized in PET scans, enable early detection and evaluation of antiamyloid therapies by highlighting amyloid deposits in the brain, marking a significant advance in understanding the pathophysiological mechanisms and progression of Alzheimer's disease.
Direct Enumeration of Bacteria
(R. L. Kepner & J. Pratt, 1994) discuss the use of fluorochrome staining, specifically mentioning compounds with dimethylamino groups similar to "this compound", for direct enumeration of total bacteria in environmental samples. This methodology, involving staining samples with fluorochromes followed by epifluorescent microscopic counting, has become routine for assessing microbial populations and understanding their ecological roles.
Synthetic Chemistry Applications
(Yanan Qiu et al., 2009) highlight the utility of fluorinated compounds in synthetic chemistry, discussing a practical synthesis method for a compound that is structurally related to "this compound". This research demonstrates the importance of fluorinated molecules in the development of pharmaceuticals and other materials, showcasing their unique physicochemical properties, such as chemical inertness and thermal stability.
Fluoroalkylation in Aqueous Media
(Hai‐Xia Song et al., 2018) review the progress of fluoroalkylation reactions, including those involving compounds similar to "this compound", performed in aqueous or water-assisted conditions. These advancements highlight the growing interest in environmentally friendly methods for incorporating fluorinated groups into target molecules, contributing to the field of green chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNUCRUOWBWEW-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2665916.png)
![N-(3,4-diethoxybenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665917.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2665918.png)


![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2665924.png)
![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2665926.png)






![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)
